tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Enzyme Inhibition Dihydroorotase Hydantoin SAR

Researchers requiring a conformationally rigid chiral auxiliary for diastereoselective synthesis often face supply inconsistency and unknown stereochemical purity. Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 5768-79-6) is a bicyclic hydantoin scaffold that directly addresses this bottleneck: • Achieves >95:5 dr in ortho-lithiation of ferrocenes when used as the (S)-enantiomer, enabling planar chiral derivatives for catalysis. • Serves as a validated 5-HT1A receptor agonist template (Ki as low as 2.3 nM) with favorable metabolic stability (t1/2 ~3 h in human liver microsomes). • Functions as a biologically inert negative control (IC50 1 mM against mouse dihydroorotase) for enzyme inhibition screens. Supplied with certified purity and full QA documentation; standard global shipping for R&D procurement.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 5768-79-6
Cat. No. B1295909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
CAS5768-79-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(=O)N2C1
InChIInChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)
InChIKeyCLHGAFMJSNFVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proline Hydantoin Core Scaffold & Procurement


Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 5768-79-6), also known as proline hydantoin or 1,5-trimethylenehydantoin, is a bicyclic hydantoin derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1]. This heterocyclic scaffold consists of a fused pyrrolidine and imidazolidinedione ring system and is commercially available as a racemate or as single enantiomers . Its structural features position it within a class of compounds that have been explored as chiral auxiliaries in stereoselective synthesis [2] and as core motifs in medicinal chemistry programs targeting the 5-HT1A receptor [3].

Proline Hydantoin vs. Generic Hydantoins


The bicyclic pyrroloimidazole-dione core of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione imparts a unique conformational constraint and hydrogen-bonding pattern that distinguishes it from simple hydantoins (e.g., 5,5-diphenylhydantoin) and monocyclic imidazolidinediones. This structural rigidity directly influences both its utility as a chiral auxiliary in stereoselective synthesis [1] and its ability to serve as a privileged scaffold for 5-HT1A receptor agonists, where subtle modifications to the bicyclic framework yield high-affinity ligands with Ki values in the low nanomolar range [2]. Simple hydantoin derivatives lack this bicyclic architecture and therefore cannot replicate the specific spatial presentation of pharmacophoric elements required for these applications, making generic substitution scientifically unsound.

Proline Hydantoin: Quantitative Comparator Evidence


Dihydroorotase Inhibition: Parent Scaffold vs. Active Hydantoins

In a direct biochemical assay using dihydroorotase from mouse Ehrlich ascites cells, tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibited an IC50 of 1,000,000 nM (1 mM) at pH 7.37 when tested at 10 µM [1]. This extremely weak inhibition contrasts sharply with the sub-micromolar potencies observed for certain substituted hydantoins and cyclic ureides that act as dihydroorotase inhibitors [2]. The data indicate that the unsubstituted parent bicyclic scaffold lacks the necessary structural features for potent enzyme engagement, thereby defining its baseline activity profile and clarifying its role as a negative control or starting scaffold in medicinal chemistry campaigns rather than a lead-like inhibitor.

Enzyme Inhibition Dihydroorotase Hydantoin SAR

Chiral Auxiliary: High Diastereoselectivity

When employed as a chiral directing group in the lithiation-electrophile quench of N-substituted ferrocenes, the L-proline hydantoin-derived auxiliary (the (S)-enantiomer of the target scaffold) delivered planar chiral products with a diastereomeric ratio (dr) of >95:5 [1]. This high stereoselectivity is a direct consequence of the rigid bicyclic framework, which restricts conformational freedom and enforces a specific orientation of the lithiation step. In comparison, monocyclic or acyclic chiral auxiliaries often exhibit lower dr values or require cryogenic temperatures to achieve comparable stereocontrol .

Asymmetric Synthesis Chiral Auxiliary Planar Chirality

5-HT1A Receptor Affinity vs. Monocyclic Hydantoins

A series of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives were synthesized and evaluated for 5-HT1A receptor binding. The most optimized derivative (compound 19) displayed a Ki of 2.3 nM and an EC50 of 19 nM in functional assays [1]. While the parent compound itself was not directly assayed in this study, the consistent high affinity observed across multiple derivatives indicates that the bicyclic pyrroloimidazole-dione core provides a privileged scaffold for 5-HT1A receptor engagement. In contrast, analogous monocyclic hydantoins or imidazolidinediones lacking the fused pyrrolidine ring exhibit substantially lower 5-HT1A receptor affinity (Ki values typically >100 nM) when tested under similar conditions [2].

5-HT1A Receptor Agonists Serotonin Analgesia

Verified Research Applications of Proline Hydantoin


Asymmetric Synthesis with Rigid Chiral Auxiliary

The (S)-enantiomer of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione serves as a proline-derived chiral auxiliary for the diastereoselective ortho-lithiation of ferrocenes, achieving >95:5 dr [1]. This application leverages the compound's conformational rigidity to direct electrophilic substitution with high stereocontrol, enabling access to planar chiral ferrocene derivatives useful in catalysis and materials science.

5-HT1A Receptor Agonist Scaffold Optimization

The parent bicyclic core provides a validated template for the design of high-affinity 5-HT1A receptor agonists. Derivatives bearing appropriate N-substituents have demonstrated Ki values as low as 2.3 nM and functional EC50 of 19 nM, with favorable metabolic stability (t1/2 ~3 h in human liver microsomes) and low plasma protein binding (25%) [2]. This scaffold is therefore a starting point for medicinal chemistry programs targeting pain, anxiety, or neuroprotection.

Negative Control for Dihydroorotase Inhibition Assays

With an IC50 of 1 mM against mouse dihydroorotase, tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is essentially inactive as an inhibitor of this enzyme [3]. It can thus serve as a structurally related but biologically inert negative control in enzyme inhibition screens, helping to validate assay specificity when testing more potent hydantoin-based inhibitors.

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